Methyl 2-chloro-4-fluorosulfonyloxybenzoate
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Overview
Description
Methyl 2-chloro-4-fluorosulfonyloxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro group, a fluoro group, and a sulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-fluorosulfonyloxybenzoate typically involves multiple steps. One common method starts with the chlorination of a benzoate ester, followed by the introduction of a fluoro group and a sulfonyloxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-fluorosulfonyloxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce the corresponding acid.
Scientific Research Applications
Methyl 2-chloro-4-fluorosulfonyloxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-chloro-4-fluorosulfonyloxybenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-fluorobenzoate: Similar structure but lacks the sulfonyloxy group.
Methyl 4-chloro-2-fluorobenzoate: Similar structure with different positioning of the chloro and fluoro groups.
Uniqueness
Methyl 2-chloro-4-fluorosulfonyloxybenzoate is unique due to the presence of the sulfonyloxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-chloro-4-fluorosulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO5S/c1-14-8(11)6-3-2-5(4-7(6)9)15-16(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCYWTVVVRAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OS(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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